N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
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Overview
Description
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a tert-butylsulfamoyl group, and an oxolane-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the tert-butylsulfamoyl group and the oxolane-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring and the tert-butylsulfamoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The oxolane-2-carboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
- N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-16(2,3)19-25(21,22)10-6-7-11-13(9-10)24-15(17-11)18-14(20)12-5-4-8-23-12/h6-7,9,12,19H,4-5,8H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRAOYUSFBXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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